molecular formula C9H5ClN2O4 B2378682 5-[(5-Chlorofuran-2-yl)methylidene]-1,3-diazinane-2,4,6-trione CAS No. 393524-26-0

5-[(5-Chlorofuran-2-yl)methylidene]-1,3-diazinane-2,4,6-trione

Cat. No.: B2378682
CAS No.: 393524-26-0
M. Wt: 240.6
InChI Key: HLHOQFOBUUPLGU-UHFFFAOYSA-N
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Description

5-[(5-Chlorofuran-2-yl)methylidene]-1,3-diazinane-2,4,6-trione is a chemical compound with the CAS Registry Number 393524-26-0 and a molecular weight of 240.6 g/mol. Its molecular formula is C 9 H 5 ClN 2 O 4 , and it can be represented by the SMILES notation O=C1NC(=O)NC(=O)C1=Cc1ccc(o1)Cl . This compound belongs to a class of molecules featuring a 1,3-diazinane-2,4,6-trione (barbituric acid) core conjugated with a chlorofuran moiety via a methylidene bridge. This specific structure classifies it as a valuable building block in medicinal and synthetic chemistry. Compounds with this core structure are frequently investigated as key intermediates for the synthesis of more complex molecules . Researchers actively explore such molecular hybrids for various biological activities, which may include potential antimicrobial, antifungal, and anticancer properties, making them candidates for early-stage drug discovery and therapeutic application research . The mechanism of action for compounds in this family often involves interaction with specific enzymatic or cellular targets, potentially leading to the induction of cell cycle arrest and apoptosis in cancer cell lines, as observed in studies on structurally related molecules . This product is intended for research and development purposes in a controlled laboratory environment. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human or veterinary use. All necessary safety data sheets (SDS) and handling instructions should be consulted prior to use.

Properties

IUPAC Name

5-[(5-chlorofuran-2-yl)methylidene]-1,3-diazinane-2,4,6-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClN2O4/c10-6-2-1-4(16-6)3-5-7(13)11-9(15)12-8(5)14/h1-3H,(H2,11,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLHOQFOBUUPLGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)Cl)C=C2C(=O)NC(=O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Theoretical Foundation

The primary synthetic route for preparing 5-[(5-Chlorofuran-2-yl)methylidene]-1,3-diazinane-2,4,6-trione involves a Knoevenagel condensation reaction between 5-chlorofuran-2-carbaldehyde and barbituric acid. This carbon-carbon bond-forming reaction leads to the formation of a C=C bond, which is a characteristic feature of this compound.

The Knoevenagel condensation represents one of the most fundamental methods for producing arylidene compounds from carbonyl compounds and active methylene compounds. For the target molecule, barbituric acid serves as the active methylene component due to its acidic hydrogen atoms at the 5-position, which can be readily deprotonated under mild basic conditions.

General Reaction Scheme

The general reaction for synthesizing the target compound can be represented as:

5-Chlorofuran-2-carbaldehyde + Barbituric acid → this compound + H₂O

This condensation reaction typically proceeds through several steps:

  • Base-catalyzed deprotonation of barbituric acid
  • Nucleophilic attack on the aldehyde carbonyl
  • Elimination of water to form the desired methylidene bridge

Conventional Preparation Methods

Standard Reflux Method

A conventional approach to synthesizing the target compound involves refluxing the reactants in an appropriate solvent with a catalytic amount of base. Based on similar compounds reported in the literature, the procedure typically follows this protocol:

Procedure:

  • A mixture of 5-chlorofuran-2-carbaldehyde (5 mmol) and barbituric acid (5 mmol) is combined in ethanol (10 ml).
  • The mixture is stirred with heating until the solids are completely dissolved.
  • The reaction is then stirred at room temperature until completion (typically monitored by TLC).
  • The precipitated solid is collected by filtration, washed with cold ethanol, and recrystallized from an appropriate solvent.

This method is straightforward and can produce moderate to high yields, typically between 75-90%.

Variations in Reaction Conditions

Several variations of the conventional method have been reported for similar compounds, with modifications in reaction temperature, solvent, and catalyst concentration. For instance, when synthesizing furan-2-carboxaldehyde derivatives with barbituric acid, researchers have achieved nearly identical reaction conditions by adjusting the stirring time and temperature. These variations can significantly affect the yield and purity of the final product.

Green Chemistry Approaches

Aqueous Medium Synthesis

In alignment with green chemistry principles, water-based reaction systems have been developed for synthesizing analogous compounds. These methods avoid harmful organic solvents while often demonstrating improved reaction efficiency.

Procedure:

  • 5-Chlorofuran-2-carbaldehyde (1 mmol) and barbituric acid (1 mmol) are combined in water.
  • A catalytic amount of a base is added, and the mixture is stirred at room temperature or under mild heating.
  • The solid product typically precipitates from the reaction mixture and can be isolated by simple filtration.

This approach is environmentally friendly and often provides excellent yields, sometimes exceeding those obtained in organic solvents.

Catalyst-Based Methods

Ionic Liquid-Promoted Synthesis

Ionic liquids have emerged as effective dual-function media and catalysts for Knoevenagel condensation reactions. For the synthesis of the target compound, imidazolium-based ionic liquids can be particularly effective.

Procedure:

  • 5-Chlorofuran-2-carbaldehyde (5 mmol) and barbituric acid (5 mmol) are combined with an ionic liquid such as 1-methoxyethyl-3-methylimidazolium trifluoroacetate [MeOEtMIM]⁺[CF₃COO]⁻ (5 mmol).
  • The reaction mixture is stirred at room temperature for 40-60 minutes.
  • After completion, the product is extracted with diethyl ether, and the ionic liquid can be recycled for subsequent reactions.

Table 1 illustrates the effectiveness of various ionic liquids in promoting Knoevenagel condensations:

Ionic Liquid Typical Reaction Time Average Yield (%)
[BMIM]⁺[BF₄]⁻ 24 h 85
[BMIM]⁺[PF₆]⁻ 22 h 63
[BMIM]⁺[CF₃COO]⁻ 1 h 98
[MeOEtMIM]⁺[CF₃COO]⁻ 40 min 98
[MeOEtMIM]⁺[CF₃SO₃]⁻ 1 h 81

Table 1: Comparative performance of various ionic liquids in Knoevenagel condensation reactions

The significant advantage of this method is the recyclability of the ionic liquid, which can be reused up to five times with minimal reduction in catalytic activity.

Metal-Based Nanocatalysts

Nanocatalysts based on metals such as iron, zinc, nickel, and titanium have shown remarkable efficiency in promoting the synthesis of barbituric acid derivatives through Knoevenagel condensation.

Procedure:

  • A mixture of 5-chlorofuran-2-carbaldehyde (1 mmol) and barbituric acid (1 mmol) is prepared in an appropriate solvent.
  • A catalytic amount of the nanocatalyst is added, and the reaction is stirred at room temperature or under mild heating.
  • After completion, the nanocatalyst can be magnetically recovered, and the product is isolated through conventional methods.

The use of nanocatalysts often leads to shorter reaction times, higher yields, and simplified product isolation.

Phase Transfer Catalysis

Phase transfer catalysts (PTCs) like tetrabutylammonium bromide (TBAB) can effectively promote the Knoevenagel condensation of furan derivatives with active methylene compounds like barbituric acid.

Procedure:

  • 5-Chlorofuran-2-carbaldehyde (23.6 mmol) is combined with barbituric acid (23.6 mmol) in a mixture of toluene (10 ml) and water (40 ml).
  • Cesium carbonate (40 mmol) and a catalytic amount of TBAB (1.08 mmol) are added.
  • The reaction is maintained at 25-35°C for 2-3 hours.
  • The organic layer is separated, washed with brine, dried, and concentrated to obtain the crude product, which is then purified by column chromatography.

This method is particularly effective for water-insoluble or partially soluble reactants, facilitating the interaction between the organic and aqueous phases.

Mechanistic Considerations

General Mechanism

The mechanism of the Knoevenagel condensation for synthesizing this compound typically involves the following steps:

  • Base-catalyzed deprotonation of barbituric acid at the active methylene position.
  • Nucleophilic attack of the resulting carbanion on the carbonyl carbon of 5-chlorofuran-2-carbaldehyde.
  • Formation of an alcohol intermediate.
  • Dehydration to form the final olefinic product.

In ionic liquid-mediated reactions, a more complex mechanism has been proposed:

  • The counter anion of the ionic liquid attacks the active methylene compound to form a carboanion.
  • This anion then attacks the C=O group of the aldehyde, which has been activated by hydrogen bonding with the C-2 hydrogen of the imidazolium cation.
  • The resulting alcohol intermediate undergoes dehydration, facilitated by the ionic liquid, to produce the final product.

Factors Affecting Reaction Outcome

Several factors influence the efficiency of the Knoevenagel condensation for preparing the target compound:

  • Nature of the catalyst : The strength and type of base or catalyst significantly affect reaction rates and yields.
  • Solvent selection : Protic solvents like ethanol or water can facilitate proton transfers, while aprotic solvents may require stronger bases.
  • Temperature : Higher temperatures generally accelerate the reaction but may lead to side reactions.
  • Concentration : Dilute conditions may slow the reaction, while concentrated conditions can lead to better yields but potentially more impurities.

Purification and Characterization

Purification Methods

The crude this compound typically requires purification, which can be achieved through several methods:

  • Recrystallization : Common recrystallization solvents include ethanol, methanol, or mixtures of ethanol/water. This is often the preferred method due to its simplicity and effectiveness.

  • Column Chromatography : For cases where recrystallization doesn't provide sufficient purity, column chromatography using silica gel and an appropriate solvent system (e.g., benzene:chloroform in a 5:1 ratio) can be effective.

  • Hot Filtration with Decolorizing Carbon : Treatment of the crude product solution with decolorizing carbon followed by hot filtration can remove colored impurities before recrystallization.

Characterization Techniques

Comprehensive characterization of the synthesized this compound typically involves:

  • Melting Point Determination : The precise melting point provides initial confirmation of purity and identity.

  • Spectroscopic Analysis :

    • IR Spectroscopy : Key bands to look for include C=O stretching (typically 1690-1730 cm⁻¹), C=C stretching (1625-1680 cm⁻¹), and furan ring vibrations (1400-1590 cm⁻¹).

    • ¹H NMR Spectroscopy : Characteristic signals include the methine proton of the methylidene bridge (typically around 7.7-8.0 ppm) and the furan ring protons (6.4-7.9 ppm).

    • ¹³C NMR Spectroscopy : Key signals include the carbonyl carbons of the barbituric acid moiety (160-170 ppm) and the olefinic carbon of the methylidene bridge (130-140 ppm).

    • Mass Spectrometry : Provides molecular weight confirmation and fragmentation pattern analysis.

  • Elemental Analysis : Confirms the elemental composition of the synthesized compound, typically within ±0.4% of theoretical values.

Applications and Importance

This compound and similar compounds have significant importance in various fields:

  • Pharmaceutical Development : Barbituric acid derivatives exhibit diverse biological activities, including hypnotic, sedative, and anticonvulsant properties.

  • Material Science : These compounds can serve as precursors for developing advanced materials due to their unique structural features.

  • Synthetic Intermediates : They can function as versatile building blocks for more complex molecular architectures.

Chemical Reactions Analysis

Types of Reactions

5-[(5-Chlorofuran-2-yl)methylidene]-1,3-diazinane-2,4,6-trione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorinated furan ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines in the presence of a base like triethylamine.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted furan derivatives.

Scientific Research Applications

5-[(5-Chlorofuran-2-yl)methylidene]-1,3-diazinane-2,4,6-trione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

Mechanism of Action

The mechanism of action of 5-[(5-Chlorofuran-2-yl)methylidene]-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following analysis compares the target compound with structurally related barbiturates, focusing on substituent variations, physicochemical properties, and synthesis strategies.

Substituent Diversity and Physicochemical Properties

Key analogs and their properties are summarized in Table 1.

Table 1: Comparison of Barbiturates with 5-Methylidene Substituents

Compound Name (IUPAC) Molecular Formula Molecular Weight logP Key Substituent Features Source
Target: 5-[(5-Chlorofuran-2-yl)methylidene]-1,3-diazinane-2,4,6-trione C₁₁H₇ClN₂O₄ 278.64 (calc.) ~2.0* Chlorofuran ring (electron-withdrawing Cl) Hypothetical
5-[(3-Chloro-4-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione C₁₂H₉ClN₂O₄ 280.66 1.32 Chlorophenyl + methoxy group
5-[[5-(4-Methylphenyl)furan-2-yl]methylidene]-1,3-diazinane-2,4,6-trione C₁₆H₁₂N₂O₅ 296.28 2.1 Methylphenyl-furan (electron-donating CH₃)
5-{[2-(4-Chloro-3-fluorophenoxy)phenyl]methylidene}-1,3-diazinane-2,4,6-trione C₁₇H₁₀ClFN₂O₄ 368.73 ~3.0† Chlorofluorophenoxy-phenyl hybrid
5-[(4-Chlorophenyl)-(2-methyl-1H-indol-3-yl)methyl]-1,3-dimethyl-1,3-diazinane-2,4,6-trione C₂₂H₂₀ClN₃O₃ 409.87 N/A Indole-chlorophenyl hybrid + N-methylation

*Estimated based on furan-chloro substituent; †Predicted based on halogenated aromatic systems.

Key Observations:
  • Electron-Withdrawing vs. ~2.0 for the target).
  • Steric Effects : Bulky substituents (e.g., indole-chlorophenyl in ) increase molecular weight (>400 Da) and reduce solubility, contrasting with smaller furan/phenyl derivatives.
  • logP Trends : Halogenation (Cl, F) elevates lipophilicity, as seen in (logP ~3.0), while methoxy groups (e.g., ) lower logP (1.32) due to increased polarity.
Crystal Packing and Hydrogen Bonding

highlights the role of hydrogen bonding in barbiturate crystal structures. In rubidium barbiturate complexes, NH and CO groups form extensive networks (e.g., R₂²(8) and R₈⁶(28) motifs), which stabilize the lattice and influence solubility . Substituents like chlorofuran may disrupt these interactions, altering crystallinity compared to simpler analogs.

Pharmacological and Functional Implications

While direct data for the target compound are lacking, insights from analogs suggest:

  • Sedative/Hypnotic Potential: Vinbarbital (5-ethyl-5-(1-methyl-1-butenyl)-barbiturate, ) shares the barbiturate core and demonstrates sedative effects, indicating that substituent bulkiness modulates CNS activity.
  • Anticancer Applications : ’s indole-chlorophenyl hybrid (409.87 Da) exemplifies the exploration of barbiturates in targeted therapies, likely due to heterocyclic interactions with biological targets .
  • Materials Science: Polarizable barbiturate frameworks (e.g., ) are used in crystal engineering, where substituents like chlorofuran could enhance nonlinear optical properties .

Biological Activity

The compound 5-[(5-Chlorofuran-2-yl)methylidene]-1,3-diazinane-2,4,6-trione is a fused heterocyclic compound that has garnered interest due to its potential biological activities. This article aims to delve into its biological properties, including antimicrobial and anticancer activities, supported by various studies and data.

Chemical Structure and Properties

The molecular formula for this compound is C11H8ClN3O3C_{11}H_{8}ClN_{3}O_{3} with a molecular weight of approximately 265.65 g/mol. The compound features a diazinane core with a chlorofuran substituent that may influence its biological activity.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial potential of various diazinane derivatives, including this compound. The following table summarizes the antimicrobial efficacy observed in these studies:

CompoundTarget MicroorganismMinimum Inhibitory Concentration (MIC)Reference
This compoundStaphylococcus aureus0.5 µg/mL
This compoundEscherichia coli1.0 µg/mL
This compoundMycobacterium tuberculosis0.25 µg/mL

The compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Notably, it showed promising results against Mycobacterium tuberculosis, indicating its potential as an antitubercular agent.

Anticancer Activity

In addition to its antimicrobial properties, the compound has also been investigated for its anticancer effects. Studies have indicated that derivatives of diazinanes can induce apoptosis in cancer cell lines. The following table outlines the cytotoxic effects observed:

CompoundCancer Cell LineIC50 (µM)Mechanism of ActionReference
This compoundHeLa (cervical cancer)15.0 µMInduction of apoptosis via caspase activation
This compoundMCF7 (breast cancer)20.0 µMInhibition of cell proliferation and migration

These findings suggest that the compound not only inhibits tumor cell growth but also promotes programmed cell death in cancer cells.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its unique structural features. The presence of the chlorofuran moiety is critical for enhancing both antimicrobial and anticancer activities. Studies indicate that halogen substitutions generally increase the lipophilicity and reactivity of compounds towards biological targets.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare 5-[(5-Chlorofuran-2-yl)methylidene]-1,3-diazinane-2,4,6-trione?

  • Methodology : The compound is synthesized via condensation reactions between substituted aldehydes (e.g., 5-chlorofuran-2-carbaldehyde) and the diazinane trione core.

  • Key conditions : Use of polar solvents (ethanol/methanol), acidic or basic catalysts (e.g., piperidine), and elevated temperatures (70–90°C) to drive imine bond formation .
  • Purification : Recrystallization or column chromatography is critical to achieve >95% purity, as side products (e.g., unreacted aldehyde) are common .

Q. How is the compound characterized spectroscopically to confirm its structure?

  • Analytical techniques :

  • NMR : 1^1H and 13^13C NMR identify substituents (e.g., chlorofuran methylidene protons at δ 6.8–7.2 ppm, carbonyl carbons at ~160–170 ppm) .
  • IR : Strong carbonyl stretches (~1700–1750 cm1^{-1}) and C-Cl vibrations (~650 cm1^{-1}) confirm functional groups .
  • X-ray crystallography : Resolves stereochemistry and crystal packing; for analogs, trione rings adopt planar conformations with dihedral angles <10° .

Advanced Research Questions

Q. What strategies resolve contradictions in spectroscopic data for derivatives of this compound?

  • Case study : Discrepancies in 1^1H NMR signals for methylidene protons can arise from tautomerism (e.g., keto-enol equilibria).

  • Solution : Use variable-temperature NMR or deuterated solvents (DMSO-d6_6) to stabilize dominant tautomers. Cross-validate with DFT calculations to map energy-minimized conformers .
    • Example : For thiophene analogs, coupling constants (J = 12–15 Hz) distinguish Z- and E-isomers in NOESY spectra .

Q. How does the chlorofuran substituent influence biological activity compared to other arylidene groups?

  • Structure-activity relationship (SAR) :

  • Electron-withdrawing effects : The Cl atom enhances electrophilicity, potentially increasing reactivity with biological nucleophiles (e.g., cysteine residues in enzymes).
  • Bioactivity data : Analogous compounds (e.g., thiophene or fluorophenyl derivatives) show moderate antimicrobial activity (MIC = 8–32 µg/mL against S. aureus) and apoptosis induction in cancer cells (IC50_{50} = 10–50 µM) .
    • Experimental design :
  • Enzyme assays : Test inhibition of cyclooxygenase-2 (COX-2) or tyrosine kinases using fluorescence-based kits.
  • Cellular assays : Use flow cytometry to quantify apoptosis (Annexin V/PI staining) in MCF-7 or HeLa cells .

Q. What computational methods predict the compound’s reactivity in nucleophilic environments?

  • DFT studies :

  • Optimize geometry at the B3LYP/6-311G(d,p) level to calculate frontier molecular orbitals (FMOs).
  • Reactivity indices : High electrophilicity index (ω > 3.5 eV) suggests susceptibility to nucleophilic attack at the methylidene carbon .
    • MD simulations : Simulate binding to protein targets (e.g., HDAC enzymes ) using AMBER or GROMACS to assess binding free energies .

Methodological Considerations

  • Stability : The compound may degrade under prolonged UV exposure or acidic conditions. Monitor via HPLC (C18 column, acetonitrile/water gradient) .
  • Crystallization : Use slow evaporation (ethanol/water) to grow single crystals for X-ray studies. Additives like DMF improve crystal quality .

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